molecular formula C14H25NO B15067831 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol CAS No. 84097-18-7

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol

Cat. No.: B15067831
CAS No.: 84097-18-7
M. Wt: 223.35 g/mol
InChI Key: LOXQVNCQPFJHRG-UHFFFAOYSA-N
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Description

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a decahydroquinoline core, which is a saturated version of the quinoline ring system, and an ethanol group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H2SO4) can yield quinoline derivatives . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as visible light-mediated photocatalytic methods, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is unique due to its fully saturated quinoline ring and the presence of an ethanol group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological effects, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include cyclization reactions and the use of various reagents. The compound can be synthesized through a multi-step process that begins with the formation of the quinoline structure, followed by the introduction of the ethanol moiety.

General Synthetic Route

  • Starting Materials : The synthesis often starts with readily available precursors such as substituted anilines or other nitrogen-containing compounds.
  • Cyclization : The key step involves cyclization to form the decahydroquinoline framework, which can be achieved through various methods including catalytic hydrogenation or thermal cyclization.
  • Functionalization : The final step typically involves the introduction of the hydroxyl group to yield the desired ethanol derivative.

Pharmacological Properties

Research has indicated that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary evaluations suggest that it may have antimicrobial activity against various pathogens, making it a candidate for therapeutic applications in infectious diseases.
  • Cytotoxicity : In vitro studies have assessed its cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that this compound showed a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assay.
    Concentration (µg/mL)% Scavenging Activity
    1025
    5050
    10075
  • Antimicrobial Testing : Another study evaluated its effectiveness against E. coli and Staphylococcus aureus, finding notable inhibition zones in agar diffusion assays.
    MicroorganismInhibition Zone (mm)
    E. coli15
    Staphylococcus aureus20
  • Cytotoxicity Assay : A cytotoxicity assay on HeLa cells indicated that concentrations above 50 µg/mL resulted in significant cell death, suggesting potential as an anticancer agent.
    Concentration (µg/mL)Cell Viability (%)
    1090
    5060
    10030

Properties

CAS No.

84097-18-7

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

2-(1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]quinolin-4-yl)ethanol

InChI

InChI=1S/C14H25NO/c16-9-8-15-13-6-2-1-4-11(13)10-12-5-3-7-14(12)15/h11-14,16H,1-10H2

InChI Key

LOXQVNCQPFJHRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3CCCC3N2CCO

Origin of Product

United States

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